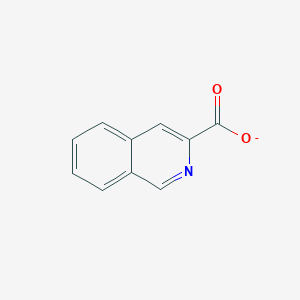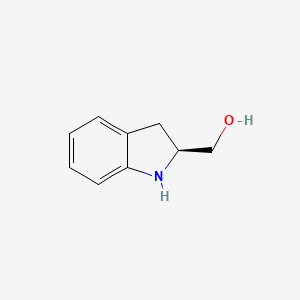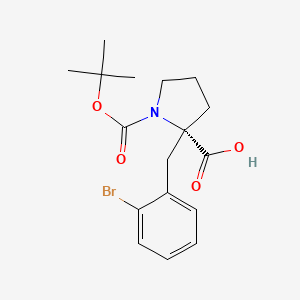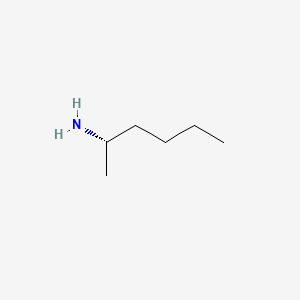
Glucosylvitexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosylvitexin (GVX) is a naturally occurring compound found in many plant species. It is a type of flavonoid and is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential use in treating a variety of diseases and conditions, including diabetes, cancer, and neurodegenerative diseases. GVX has also been studied for its potential use in laboratory experiments and medical treatments.
Scientific Research Applications
Biomedical and Food Industries
- Field : Biomedical and Food Industries .
- Application Summary : Glycosyl compounds, including Glucosylvitexin, have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- Methods of Application : Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis converts substrates into products using enzymes as catalysts .
- Results or Outcomes : The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
Neurodegenerative Conditions Research
- Field : Neurodegenerative Conditions Research .
- Application Summary : Glucosylvitexin holds significance in research pertaining to neurodegenerative conditions like Alzheimer′s and Parkinson′s diseases .
- Methods of Application : It is a natural product derived from plant source that finds application in compound screening libraries, metabolomics, phytochemical and pharmaceutical research .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Enzymatic Synthesis of Novel Vitexin Glucosides
- Field : Biochemistry .
- Methods of Application : The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, which showed greater aqueous solubility than vitexin .
- Results or Outcomes : This is the first report of vitexin glycosylation. Based on the multiple bioactivities of vitexin, the two highly soluble vitexin derivatives might have high potential for pharmacological usage in the future .
Anti-Tumor Activities
- Field : Oncology .
- Application Summary : Vitexin, including Glucosylvitexin, is reported to have anti-tumor effects .
- Methods of Application : In this study, solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents. The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .
- Results or Outcomes : Highly efficient synthesis of β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin was attained in 50% (v/v) ethyl acetate solvent system from 1.5 g L−1 vitexin. Two novel vitexin glycosides showed higher anti-tumor activities compared to that of vitexin by employing a human breast cancer cytotoxicity assay .
Diabetes Mellitus Treatment
- Field : Endocrinology .
- Application Summary : Vitexin and isovitexin, which includes Glucosylvitexin, work by targeting diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : This is expected to provide a deeper understanding of its actions and also serve as a catapult for clinical trials and application research .
Cancer Therapy
- Field : Oncology .
- Application Summary : Vitexin, referred to as ‘mujingsu′ in Chinese, is a cancer therapy compound found in many traditional Chinese medicines . It is a C-glycosylated flavone and is, thus, largely resistant to molecular transformation .
- Methods of Application : Vitexin is found in various plants, such as mung bean, chasteberry, buckwheat, hawthorn, passion flowers, pearl millet, and bamboo . These agricultural plants have also been used in traditional medicine for 3000 years .
- Results or Outcomes : Vitexin has recently received increased attention due to its wide range of pharmacological activities, which include anti-oxidant , anti-cancer , anti-diabetes , and neuroprotective effects. Its therapeutic effects are linked to several bodily systems, such as the central nervous system, cardiovascular system, and endocrine system .
Safety And Hazards
properties
CAS RN |
76135-82-5 |
|---|---|
Product Name |
Glucosylvitexin |
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |
InChI Key |
FIKSWIOVRVHXGQ-TUTGZWPLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Other CAS RN |
76135-82-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



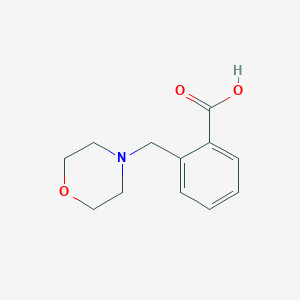
![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
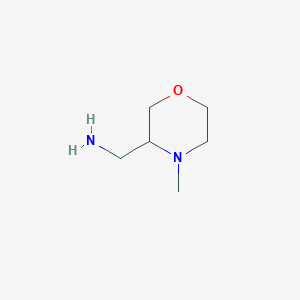
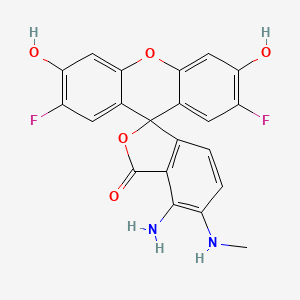
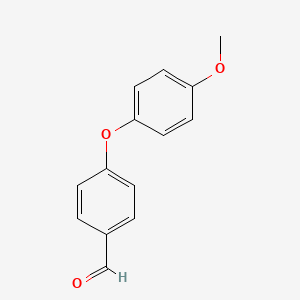
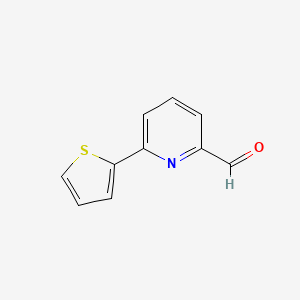
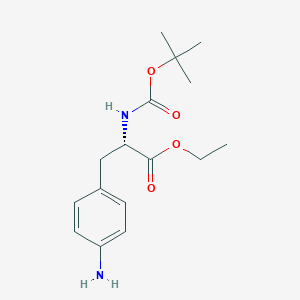
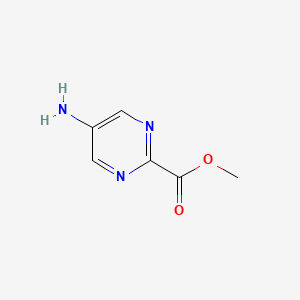
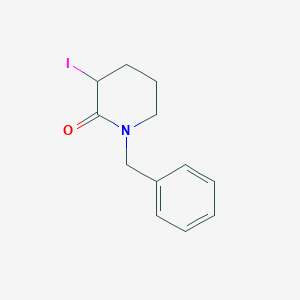
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
